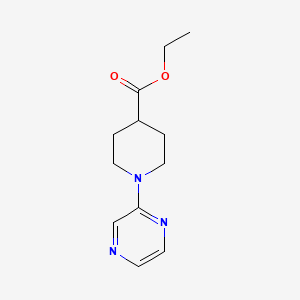

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate

Description

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate (CAS: 154348-18-2) is a piperidine derivative characterized by a pyrazine ring substitution at the 1-position and an ethyl ester group at the 4-position of the piperidine scaffold. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . The pyrazine moiety introduces aromaticity and nitrogen-rich electronic properties, while the ester group enhances solubility and serves as a synthetic handle for further modifications. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

ethyl 1-pyrazin-2-ylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-7-15(8-4-10)11-9-13-5-6-14-11/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHCUDIPSWPYON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of Halopyrazines with Piperidine Derivatives

A widely employed strategy involves the direct substitution of a halogen atom on pyrazine with the nitrogen atom of a piperidine derivative. This method leverages the electron-deficient nature of pyrazine, which facilitates nucleophilic attack at the 2-position. For instance, 2-chloropyrazine reacts with ethyl piperidine-4-carboxylate under basic conditions to yield the target compound. The reaction typically employs potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Mechanistic Insights :

The piperidine nitrogen, deprotonated by the base, acts as a nucleophile, displacing the chloride ion from 2-chloropyrazine. Steric hindrance at the piperidine nitrogen is mitigated by using a Boc (tert-butoxycarbonyl)-protected intermediate, which is later deprotected under acidic conditions. For example, tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate undergoes substitution with 2-chloropyrazine, followed by Boc removal using HCl in dioxane, to furnish the final product in yields ranging from 65% to 78%.

Optimization Challenges :

- Regioselectivity : Competing reactions at other pyrazine positions are minimized by using electron-withdrawing groups or directing moieties.

- Solvent Effects : DMSO enhances reaction rates due to its high polarity, but may lead to ester group hydrolysis if temperatures exceed 100°C.

Transition Metal-Catalyzed C–N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, offer a robust alternative for constructing the C–N bond between pyrazine and piperidine. This method is advantageous for substrates with sensitive functional groups, as milder conditions can be employed.

Protocol :

A mixture of ethyl piperidine-4-carboxylate, 2-bromopyrazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and a biphenyl phosphine ligand (e.g., Xantphos) in toluene undergoes reflux under nitrogen. The addition of cesium carbonate as a base facilitates oxidative addition and reductive elimination steps, achieving yields of 70–85%.

Key Advantages :

- Functional Group Tolerance : The ethyl ester remains intact under these conditions.

- Scalability : Demonstrated in multi-gram syntheses with minimal byproduct formation.

Limitations :

- Catalyst cost and sensitivity to oxygen and moisture necessitate stringent reaction conditions.

Reductive Amination of Pyrazine Aldehydes with Piperidine Precursors

Reductive amination provides a versatile route by condensing a pyrazine aldehyde with an amine precursor, followed by reduction. While this method is less direct, it allows for the incorporation of diverse substituents.

Synthetic Pathway :

- Aldehyde Preparation : 2-Pyrazinecarbaldehyde is synthesized via oxidation of 2-methylpyrazine using manganese dioxide.

- Condensation : The aldehyde reacts with ethyl 4-aminopiperidine-4-carboxylate in methanol, forming an imine intermediate.

- Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the secondary amine, yielding the target compound in 60–72% overall yield.

Critical Considerations :

- Steric Effects : Bulky groups on the piperidine ring may impede imine formation, necessitating longer reaction times.

- pH Control : Maintaining a slightly acidic pH (4–5) enhances imine stability prior to reduction.

Cyclization of Pyrazine-Containing Linear Precursors

Intramolecular cyclization offers a route to construct the piperidine ring while pre-installing the pyrazine moiety. This approach is exemplified by the use of ε-amino esters as starting materials.

Representative Procedure :

Ethyl 5-(pyrazin-2-ylamino)pentanoate undergoes base-catalyzed cyclization in the presence of thionyl chloride, which activates the carboxylate group. The reaction proceeds via nucleophilic attack of the amine on the activated ester, forming the six-membered piperidine ring. Yields of 55–68% are reported, with diastereomeric ratios dependent on the stereochemistry of the starting material.

Applications and Limitations :

- Ideal for generating enantiomerically pure products when chiral starting materials are used.

- Limited by the availability of specialized precursors and competing polymerization side reactions.

Enzymatic and Green Chemistry Approaches

Emerging methodologies focus on sustainability, utilizing biocatalysts or solvent-free conditions. Lipase-mediated esterification and transaminase-catalyzed amination have been explored, though these methods remain in experimental stages.

Case Study :

Candida antarctica lipase B (CAL-B) catalyzes the esterification of 1-(pyrazin-2-yl)piperidine-4-carboxylic acid with ethanol in a solvent-free system. While conversions exceed 90%, reaction times are prolonged (48–72 hours), and enzyme recycling poses practical challenges.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the discussed methods:

| Method | Yield (%) | Reaction Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 6–12 | Moderate | High |

| Buchwald-Hartwig | 70–85 | 8–24 | High | Moderate |

| Reductive Amination | 60–72 | 24–48 | Low | Low |

| Cyclization | 55–68 | 12–18 | Moderate | Moderate |

| Enzymatic | 90 | 48–72 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

Oxidation: Pyrazine carboxylic acids or ketones.

Reduction: Pyrazine alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate and Analogs

Structural and Electronic Differences

- Pyrazine vs. Pyrimidine/Quinoline: The pyrazine ring in the parent compound provides two adjacent nitrogen atoms, creating a planar, electron-deficient system ideal for interactions with aromatic residues in proteins. In contrast, pyrimidine analogs (e.g., C₁₃H₁₆F₃N₃O₂) feature a single nitrogen in the ring, modified by electron-withdrawing groups like CF₃, which enhance binding to hydrophobic enzyme pockets .

- Ester vs. Amide Modifications : While the parent compound retains an ethyl ester, analogs like C₂₆H₂₆ClN₃O₃ incorporate amide or ketone groups, altering metabolic pathways and target selectivity .

Biological Activity

Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through several organic reactions, typically involving the formation of the piperidine ring followed by the introduction of the pyrazine moiety. The general synthesis pathway includes:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Pyrazine Ring : Coupling reactions with pyrazine derivatives.

- Esterification : Finalizing the structure by introducing the ethyl ester group using ethanol and an acid catalyst.

The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction, which can lead to different derivatives with potentially enhanced biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the piperidine ring facilitates binding to neurotransmitter receptors, while the pyrazine moiety may interact with enzymes or proteins involved in metabolic pathways.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds at nucleophilic sites, altering their function.

- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including those derived from hypopharyngeal tumors. The compound was found to induce apoptosis more effectively than some reference drugs, suggesting its utility as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against Mycobacterium tuberculosis, with promising IC50 values suggesting potential as an anti-tubercular agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : A study reported that derivatives of this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.35 μM to 2.18 μM for certain analogs .

- In Vivo Studies : Preliminary animal studies indicated that compounds similar to this compound demonstrated favorable pharmacokinetic profiles, including good absorption and distribution .

- Molecular Docking Studies : These studies revealed strong binding affinities for key targets involved in cancer proliferation and survival pathways, supporting its role as a potential therapeutic agent .

Data Summary

| Activity Type | IC50 Values (μM) | Target Organism/Cell Line | Notes |

|---|---|---|---|

| Cytotoxicity | 1.35 - 2.18 | Human cancer cell lines | Significant apoptosis induction |

| Antimicrobial | Varies | Mycobacterium tuberculosis | Promising anti-tubercular activity |

| Enzyme Inhibition | TBD | Various metabolic enzymes | Potential for modulating metabolic pathways |

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

A common method involves nucleophilic substitution between ethyl isonipecotate and 2-chloropyrazine in the presence of an organic base (e.g., triethylamine) in solvents like dichloromethane or THF. Reaction temperatures (20–40°C) and stoichiometric ratios (1:1.2 for pyrazine derivatives) are critical for minimizing side products. Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) achieves >95% purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

Key techniques include:

- 1H/13C NMR : Assign peaks using the compound’s SMILES string (

CCOC(=O)C1CCN(CC1)c2cnccn2) to verify the piperidine-pyzazine linkage . - Mass spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected at m/z 252.1345 for C₁₂H₁₇N₃O₂) and fragmentation patterns (e.g., loss of ethyl carboxylate group at m/z 179.0821) .

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>98%) .

Q. What are the compound’s stability profiles under laboratory storage conditions?

Store as a light-yellow solid in desiccators at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, which can degrade the pyrazine ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) via the pyrazine nitrogen’s hydrogen-bonding potential.

- MD simulations : Analyze conformational stability in aqueous environments (e.g., TIP3P water model) to assess bioavailability .

- ADMET prediction : Tools like SwissADME estimate logP (~1.8) and CNS permeability (low), guiding drug design .

Q. How can contradictory spectral or bioactivity data be resolved?

- Tandem MS/MS : Compare experimental fragmentation (e.g., m/z 179.0821) with theoretical pathways to validate structural assignments .

- Dose-response assays : Replicate biological studies (e.g., enzyme inhibition) with controlled pH (7.4) and temperature (37°C) to isolate confounding factors .

- Comparative analogs : Test derivatives (e.g., pyridine or thiazole replacements) to distinguish structure-activity relationships .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting groups : Temporarily block the piperidine nitrogen with Boc groups during pyrazine functionalization to direct reactivity.

- Catalysts : Use Pd/C for selective hydrogenation of pyrazine rings without reducing the ester group .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrazine C2 position .

Q. How can researchers validate the compound’s role in multi-step synthesis (e.g., for drug intermediates)?

- Kinetic studies : Monitor intermediate formation (e.g., via LC-MS) during reactions like the synthesis of umeclidinium bromide, where the compound acts as a precursor .

- Isotopic labeling : Introduce 13C at the carboxylate carbon to track metabolic fate in vitro .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.